Methyl 2-bromo-5-fluoro-4-methylbenzoate
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Overview
Description
“Methyl 2-bromo-5-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1204304-98-2 . It has a molecular weight of 247.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Organic Synthesis and Reactivity
The synthesis and reactivity of halogenated benzoates, including compounds similar to Methyl 2-bromo-5-fluoro-4-methylbenzoate, have been extensively studied. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate demonstrates the application of halogenated benzoates in organic synthesis, providing pathways to generate compounds with high purity and yield through bromination and hydrolysis processes (Chen Bing-he, 2008). Similarly, the study on differential reactivity in processing [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase highlights how the halogen present in compounds like this compound affects enzyme-mediated reactions, offering insights into enzymatic selectivity and inhibitor design (L. Reynolds et al., 1988).
Fluorescence Sensing
The use of halogenated benzoates in fluorescence sensing is another significant application. A study on bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions showcases the potential of these compounds in environmental monitoring and security applications, with specific analogs acting as highly efficient fluorescence sensors (J. Ni et al., 2016).
Antimicrobial and Antioxidant Activities
Halogenated benzoates have also been studied for their antimicrobial and antioxidant properties. The synthesis and antimicrobial activity of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines demonstrate the potential of these compounds to act against various bacterial and fungal species, highlighting their importance in developing new antimicrobial agents (A. Saeed et al., 2010). Additionally, the study on α-Glucosidase inhibitory, antimicrobial, and antioxidant activities of some Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings underscores the broad spectrum of biological activities these compounds can exhibit, further emphasizing their relevance in medicinal chemistry and drug design (E. Menteşe et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHBVLDMKKXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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